8-Chloroquinazoline
Overview
Description
8-Chloroquinazoline (8-CQ) is a chlorinated quinazoline derivative that has been studied for its potential to act as a therapeutic agent in a variety of scientific fields. 8-CQ has been identified as a promising compound due to its low toxicity, high solubility, and broad range of applications.
Scientific Research Applications
Metal-Catalyzed Cross-Coupling Reactions
Halogenated quinazolinones and quinazolines, such as 8-Chloroquinazoline, are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions . These include the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions . They can also form carbon-heteroatom bonds via the Buchwald-Hartwig cross-coupling .
Generation of Novel Polysubstituted Derivatives
8-Chloroquinazoline can be used to generate novel polysubstituted derivatives . This is achieved through the application of metal-catalyzed cross-coupling reactions on halogenated quinazolin-4-ones and their quinazolines .
Synthesis of Biologically Relevant Molecules
The quinazoline core, which includes 8-Chloroquinazoline, is found in pharmaceutically relevant molecules . These include epidermal growth factor receptor (EGFR) inhibitors, which act against tumors , and the antihypertensive agent prazosin .
Development of Selective Protocols
The quinazoline core is widely explored for biologically active molecules, and the development of selective protocols to obtain functionalized derivatives bearing this heterocycle is in great demand . This includes functionalization of the quinazoline scaffold via nucleophilic aromatic substitution (SNAr) .
Synthesis of Antileishmanial Derivatives
8-Chloroquinazoline can be used in the synthesis of antileishmanial derivatives . This is particularly important in the development of new treatments for leishmaniasis, a parasitic disease that affects millions of people worldwide .
In Vivo and Ex Vivo Studies
Compound 8, which likely contains 8-Chloroquinazoline, has been studied for its acute hypotensive effect in normotensive rats . It has also been evaluated for its vasorelaxant effect and the mechanisms involved in rat isolated mesenteric artery .
Mechanism of Action
Target of Action
8-Chloroquinazoline, a derivative of quinazoline, has been identified as a potential therapeutic agent in various diseases Quinazoline derivatives have been known to target specific molecular pathways, particularly in the context of cancer treatment .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a way that can lead to various changes at the cellular level . For instance, some quinazoline derivatives have demonstrated antiproliferative action against certain cell lines .
Biochemical Pathways
Quinazoline derivatives have been associated with a wide range of biological properties and are known to impact various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a drug molecule, including its adme properties, play a crucial role in determining its bioavailability .
Result of Action
Quinazoline derivatives have been shown to have antiproliferative action against certain cell lines, indicating their potential impact at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like 8-Chloroquinazoline . These factors can include the presence of other substances, temperature, pH, and other conditions in the body or the external environment.
properties
IUPAC Name |
8-chloroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAOERVORSOTKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392307 | |
Record name | 8-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7557-04-2 | |
Record name | 8-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.